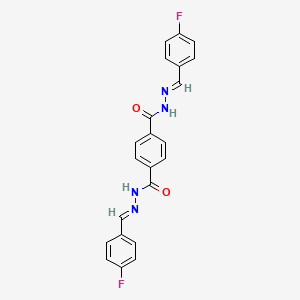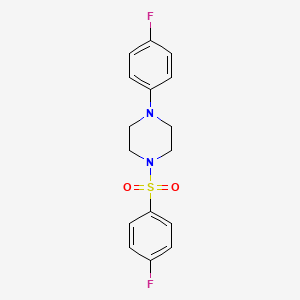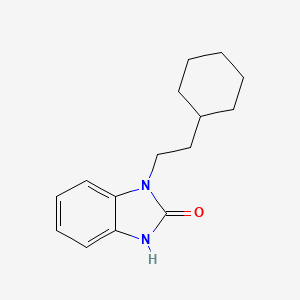![molecular formula C13H11BrN2OS B5569915 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B5569915.png)
5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methylsulfanyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Coupling Reaction: The brominated intermediate is then coupled with 3-(methylsulfanyl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or tin(II) chloride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new ligands for coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Evaluated for its ability to modulate specific biological pathways.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfanyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
Comparison with Similar Compounds
- 5-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
- 5-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
- 5-iodo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the pyridine ring distinguishes 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide from its analogs. This substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for further chemical modifications.
- Biological Activity: The specific substitution pattern can affect the compound’s interaction with biological targets, potentially leading to differences in therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
5-bromo-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-18-12-4-2-3-11(6-12)16-13(17)9-5-10(14)8-15-7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCTFVNWJXAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5569833.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B5569844.png)
![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)
![1-[(4aR,7aS)-4-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]ethanone](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-](/img/structure/B5569909.png)
![(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]fluoren-9-imine](/img/structure/B5569911.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

